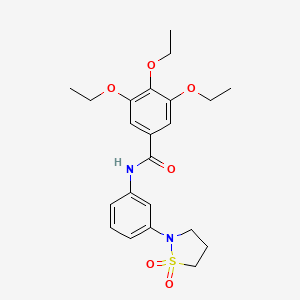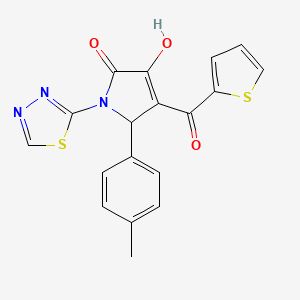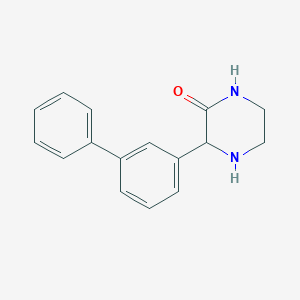
3-Biphenyl-3-YL-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Biphenyl-3-YL-piperazin-2-one is a chemical compound that has gained attention in various research fields due to its unique properties and potential applications. It has a molecular formula of C16H16N2O and a molecular weight of 252.31 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl group attached to a piperazin-2-one group . The compound has a molecular formula of C16H16N2O and a molecular weight of 252.31 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Scientific Research Applications
Antipsychotic Potential : Bhosale et al. (2014) investigated derivatives of biphenyl moiety linked with aryl piperazine for antipsychotic activity. They found significant anti-dopaminergic and anti-serotonergic activity in behavioral models, with some compounds showing a promising antipsychotic profile and lower potency for catalepsy induction (Bhosale et al., 2014).
Antidepressant and Antianxiety Properties : Kumar et al. (2017) synthesized a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds exhibited significant antidepressant and antianxiety activity in animal models (Kumar et al., 2017).
Allosteric Enhancers of A1 Adenosine Receptor : Romagnoli et al. (2008) synthesized and evaluated a series of derivatives as allosteric enhancers of the A1-adenosine receptor. They observed that the nature of substituents on the phenyl ring tethered to the piperazine influenced the allosteric enhancer activity significantly (Romagnoli et al., 2008).
Anti-Bone Cancer Activity : Lv et al. (2019) focused on the synthesis and evaluation of a heterocyclic compound with potential anti-bone cancer activity. They also used molecular docking to study its potential antiviral activity (Lv et al., 2019).
Pharmacological Evaluation : A study by Balaraju et al. (2019) on piperazine-1-yl-1H-indazole derivatives, including 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, highlighted the importance of these derivatives in medicinal chemistry. They also conducted docking studies for these compounds (Balaraju et al., 2019).
Antimicrobial Activity : Rajkumar et al. (2014) synthesized and evaluated 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives for their in vitro antimicrobial activities. Several synthesized compounds showed excellent antibacterial and antifungal activities (Rajkumar et al., 2014).
Mechanism of Action
While the exact mechanism of action for 3-Biphenyl-3-YL-piperazin-2-one is not explicitly mentioned in the available literature, piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Safety and Hazards
While specific safety and hazard information for 3-Biphenyl-3-YL-piperazin-2-one is not available, it’s important to handle all chemical compounds with care and appropriate protective measures. For instance, a similar compound, 1-(2-Pyrimidyl)piperazine, has hazard statements H315 - H319 - H335, indicating potential for skin irritation, eye irritation, and respiratory irritation .
Future Directions
The future directions for research on 3-Biphenyl-3-YL-piperazin-2-one and similar compounds could involve further exploration of their biological and pharmaceutical activity. For instance, piperazine derivatives have been studied for their potential as antitubercular agents . Additionally, benzimidazole, a similar compound, has been identified as a promising pharmacophore in medicinal chemistry .
properties
IUPAC Name |
3-(3-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-15(17-9-10-18-16)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11,15,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCVDUWUATUCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-4-(trifluoromethyl)phenyl]-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2449201.png)

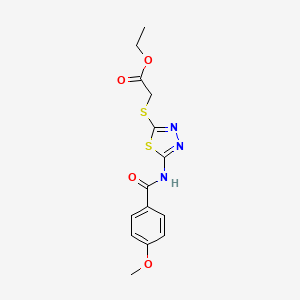

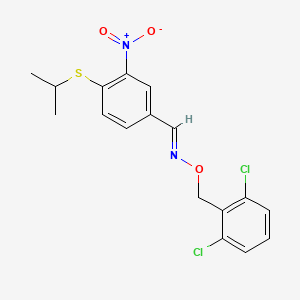
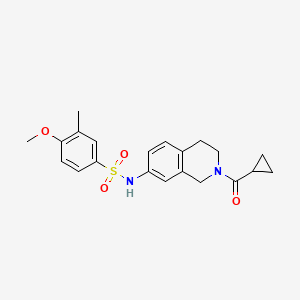
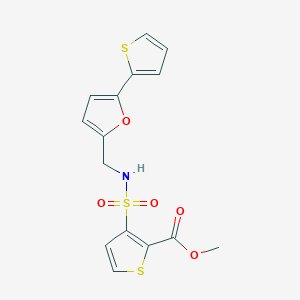

![2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2449215.png)
![Methyl (5-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2449216.png)

